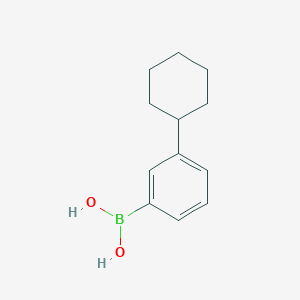
(3-Cyclohexylphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Cyclohexylphenyl)boronic acid is an organic compound with the molecular formula C12H17BO2. It is a member of the boronic acid family, which are known for their ability to form reversible covalent bonds with diols, amines, and other Lewis bases. This property makes boronic acids valuable in various chemical reactions, particularly in the field of organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-Cyclohexylphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. For instance, an aryl Grignard reagent can be reacted with a borate ester at low temperatures to produce the desired boronic acid . Another method includes the borylation of aryl halides using diboron reagents under palladium catalysis .
Industrial Production Methods: Industrial production of boronic acids often employs continuous flow setups for handling organolithium chemistry on a multigram scale. This method allows for the efficient synthesis of boronic acids with high throughput and minimal reaction times .
Analyse Chemischer Reaktionen
Types of Reactions: (3-Cyclohexylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: Boronic acids can be oxidized to form phenols or other oxygen-containing compounds.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts, bases like potassium acetate, and solvents such as tetrahydrofuran (THF) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents are typically employed.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Suzuki–Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Functionalized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(3-Cyclohexylphenyl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (3-Cyclohexylphenyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other Lewis bases. This interaction is crucial in various applications, such as sensing and catalysis. In Suzuki–Miyaura coupling, the boronic acid undergoes transmetalation with a palladium complex, facilitating the formation of a new carbon-carbon bond .
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- Cyclohexylboronic acid
- 4-Methylphenylboronic acid
Comparison: (3-Cyclohexylphenyl)boronic acid is unique due to the presence of both a cyclohexyl and a phenyl group, which can influence its reactivity and binding properties. Compared to phenylboronic acid, it may exhibit different steric and electronic effects, making it suitable for specific applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C12H17BO2 |
|---|---|
Molekulargewicht |
204.08 g/mol |
IUPAC-Name |
(3-cyclohexylphenyl)boronic acid |
InChI |
InChI=1S/C12H17BO2/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h4,7-10,14-15H,1-3,5-6H2 |
InChI-Schlüssel |
OMTVRBZXOXCNAF-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)C2CCCCC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


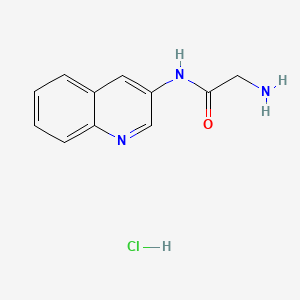
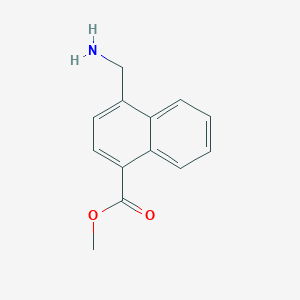
![2-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-ol](/img/structure/B13473998.png)
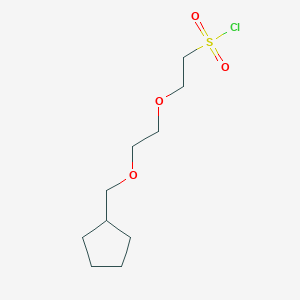
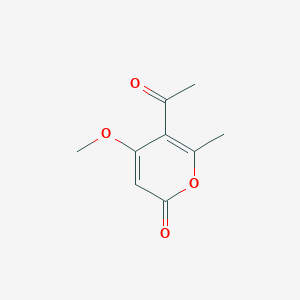
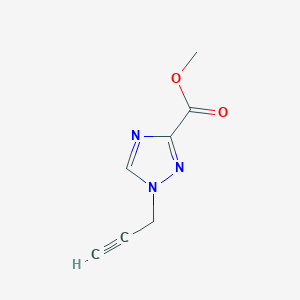
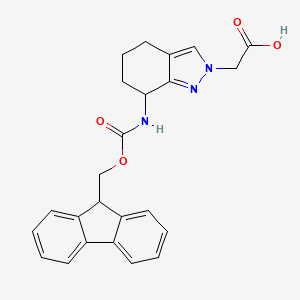
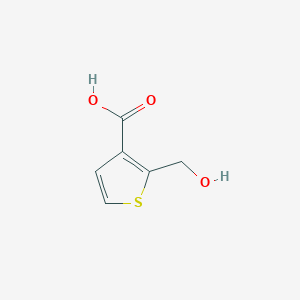
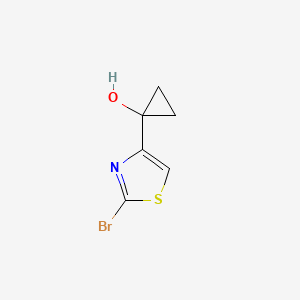
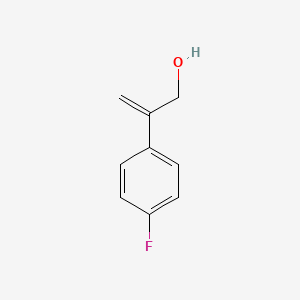
![(2E)-3-{4-[(dimethylcarbamoyl)sulfanyl]-3-methoxyphenyl}prop-2-enoic acid](/img/structure/B13474044.png)
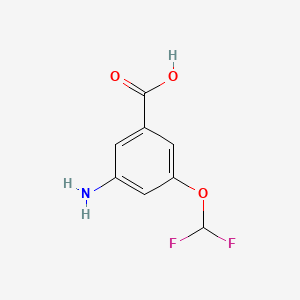
![{1-Phenyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol](/img/structure/B13474069.png)
![N-[(furan-3-yl)methyl]cyclopentanamine hydrochloride](/img/structure/B13474073.png)
